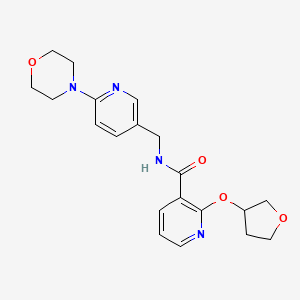

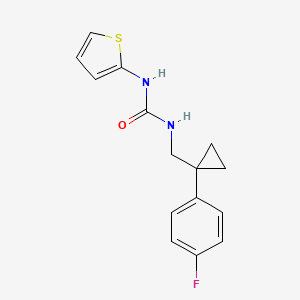

![molecular formula C14H16N2O2S B2499023 N-(2-(2-硫代-5-氮杂双环[2.2.1]庚烷-5-基)-2-氧代乙基)苯甲酰胺 CAS No. 2034455-26-8](/img/structure/B2499023.png)

N-(2-(2-硫代-5-氮杂双环[2.2.1]庚烷-5-基)-2-氧代乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide often involves complex synthetic routes due to the intricacy of the bicyclic azabicyclo structure. For example, the synthesis and characterization of related bicyclic compounds have been explored through methods that highlight the challenges and innovative strategies required to construct such frameworks. In one study, a method for synthesizing azabicyclo structures involved the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane derivatives, showcasing the potential pathways to similar bicyclic systems (Dervan & Uyehara, 1976). Additionally, the use of photochemical [2+2]-cyclization has been applied to generate functionalized azabicycloheptanes, demonstrating a one-step synthesis approach for producing complex bicyclic analogs (Skalenko et al., 2018).

Molecular Structure Analysis

The molecular structure of azabicyclo compounds, including those similar to N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide, often reveals a compact and rigid framework. This rigidity is essential for their potential biological activities and chemical properties. For instance, a related compound was characterized using single crystal X-ray diffractometry, which provided detailed insights into the bond lengths and angles, demonstrating the conformational specifics of the bicyclic azabicyclo structure (Odame, Hosten, & Tshentu, 2020).

Chemical Reactions and Properties

Azabicyclo compounds exhibit a range of chemical reactions due to their unique structure, enabling diverse transformations and applications. The reactivity of such compounds is often explored through their participation in cycloaddition reactions, hydrogen abstractions, and other transformations that utilize the bicyclic azabicyclo core as a reactive intermediate. These reactions are pivotal in further derivatizing the core structure for potential applications in drug discovery and organic synthesis (Gensini et al., 2002).

科学研究应用

Beta-Lactamase Inhibition

N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide是一种化合物,已被研究其作为β-内酰胺酶抑制剂的潜力。β-内酰胺酶抑制剂,如CP-45,899,在扩展β-内酰胺类抗生素的抗菌谱方面发挥着至关重要的作用,使这些抗生素能够有效地抑制携带β-内酰胺酶的耐药细菌的生长。特别是CP-45,899已显示出在单独使用时具有微弱的抗菌活性,但与β-内酰胺类抗生素如氨苄青霉素结合使用时对包括淋病奈瑟菌在内的各种耐药菌株具有强效作用。这突显了该化合物在通过恢复β-内酰胺类抗生素对耐药病原体的有效性来解决抗生素耐药性的潜力(English et al., 1978)。

Drug Discovery Building Blocks

对类似于N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide的化合物进行结构修饰和合成的研究已经导致了用于药物发现的先进构建模块的开发。这些包括3-azabicyclo[3.2.0]庚烷的光化学合成,由于其结构复杂性和生物活性潜力,被认为是用于新药物开发的有吸引力的化合物。这些方法使得从常见化学品中快速合成取代的3-azabicyclo[3.2.0]庚烷成为可能,展示了这些化合物在药物设计和发现工作中的多功能性(Denisenko et al., 2017)。

合成和表征

从阿莫西林衍生的新型席夫碱衍生物的合成和表征,涉及4-硫代-1-azabicyclo[3.2.0]庚烷-2-羧酸,突显了该化合物在创造具有潜在抗菌活性的新分子方面的实用性。这展示了核心结构在合成具有潜在药理应用的新化合物,包括抗菌和杀真菌活性方面的广泛适用性(Al-Masoudi et al., 2015)。

属性

IUPAC Name |

N-[2-oxo-2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c17-13(16-8-12-6-11(16)9-19-12)7-15-14(18)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVOJGNPQXEBPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)

![4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2498948.png)

![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1,3,6,7-tetramethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498953.png)

![N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2498954.png)

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498958.png)